6-Methoxy-2-pyridylzinc bromide
Overview
Description
6-Methoxy-2-pyridylzinc bromide is an organozinc compound with the molecular formula C6H6BrNOZn. It is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often used in cross-coupling reactions, which are essential in the synthesis of various organic molecules.
Preparation Methods
6-Methoxy-2-pyridylzinc bromide can be synthesized through the direct insertion of active zinc into 6-methoxy-2-bromopyridine. This reaction typically occurs in the presence of a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often involve heating to facilitate the insertion process .
Chemical Reactions Analysis
6-Methoxy-2-pyridylzinc bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with various electrophiles to form substituted pyridine derivatives.
Cross-Coupling Reactions: This compound is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Scientific Research Applications
6-Methoxy-2-pyridylzinc bromide has numerous applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: This compound is used in the preparation of advanced materials with specific properties.
Medicinal Chemistry: It plays a role in the synthesis of biologically active compounds, aiding in drug discovery and development.
Mechanism of Action
The primary mechanism of action for 6-Methoxy-2-pyridylzinc bromide involves its role as a nucleophile in cross-coupling reactions. The zinc atom coordinates with the pyridine ring, making the carbon-zinc bond highly reactive towards electrophiles. This reactivity facilitates the formation of new carbon-carbon bonds, which is crucial in organic synthesis .
Comparison with Similar Compounds
6-Methoxy-2-pyridylzinc bromide can be compared with other organozinc compounds such as:
- 6-Methyl-2-pyridylzinc bromide
- 3-Methyl-2-pyridylzinc bromide
- 4-Methyl-2-pyridylzinc bromide
These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and the types of products formed in reactions .
Properties
IUPAC Name |
bromozinc(1+);6-methoxy-2H-pyridin-2-ide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO.BrH.Zn/c1-8-6-4-2-3-5-7-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDIMTCPAWPVCZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C[C-]=N1.[Zn+]Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNOZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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